N-(5-chloro-2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a triazolopyridazine moiety, and a chlorinated dimethoxyphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyridazine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of the Chlorinated Dimethoxyphenyl Group: This step involves the coupling of the chlorinated dimethoxyphenyl group to the piperidine ring, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions, using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Biological Research: It is used in studies to understand its effects on various biological pathways and processes.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide analogs: Compounds with similar structures but different substituents.
Other Triazolopyridazine Derivatives: Compounds containing the triazolopyridazine moiety but with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H21ClN6O3 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H21ClN6O3/c1-28-15-9-16(29-2)14(8-13(15)20)22-19(27)12-4-3-7-25(10-12)18-6-5-17-23-21-11-26(17)24-18/h5-6,8-9,11-12H,3-4,7,10H2,1-2H3,(H,22,27) |
InChI Key |
KZHFEWVETZEKLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.